tert-butyl N-[(3R,4S)-4-hydroxyoxolan-3-yl]carbamate
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Overview
Description
tert-Butyl N-[(3R,4S)-4-hydroxyoxolan-3-yl]carbamate: is a chemical compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group and a hydroxyoxolan ring. This compound is often used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(3R,4S)-4-hydroxyoxolan-3-yl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable oxirane derivative under controlled conditions. One common method involves the use of tert-butyl carbamate and an oxirane derivative in the presence of a catalyst such as a Lewis acid. The reaction is carried out at a temperature range of 0-50°C, and the product is purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control the reaction conditions precisely. The product is then purified using industrial-scale chromatography or crystallization techniques to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-[(3R,4S)-4-hydroxyoxolan-3-yl]carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents like NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride).
Common Reagents and Conditions:
Oxidation: PCC or DMP in dichloromethane (DCM) at room temperature.
Reduction: NaBH4 or LiAlH4 in ethanol or ether at 0-25°C.
Substitution: TsCl or MsCl in pyridine or triethylamine (TEA) at 0-50°C.
Major Products Formed:
Oxidation: Formation of a carbonyl derivative.
Reduction: Regeneration of the hydroxy group.
Substitution: Formation of tosylate or mesylate derivatives.
Scientific Research Applications
Chemistry: tert-Butyl N-[(3R,4S)-4-hydroxyoxolan-3-yl]carbamate is used as a building block in organic synthesis. It is employed in the synthesis of complex molecules and as a protecting group for amines and alcohols .
Biology: In biological research, this compound is used to study enzyme mechanisms and as a substrate in enzymatic reactions. It is also used in the development of enzyme inhibitors .
Medicine: It is used as an intermediate in the synthesis of pharmaceutical compounds and as a prodrug to improve the bioavailability of active pharmaceutical ingredients .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a reagent in various chemical processes .
Mechanism of Action
The mechanism of action of tert-butyl N-[(3R,4S)-4-hydroxyoxolan-3-yl]carbamate involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with enzymes or receptors, influencing their activity. The carbamate group can undergo hydrolysis to release the active compound, which then exerts its effects on the target pathways .
Comparison with Similar Compounds
- tert-Butyl N-[(3R,4S)-4-fluoropyrrolidin-3-yl]carbamate
- tert-Butyl N-[(3R,4S)-4-methylpyrrolidin-3-yl]carbamate
- tert-Butyl N-[(3R,4S)-4-phenylpyrrolidin-3-yl]carbamate
Comparison: tert-Butyl N-[(3R,4S)-4-hydroxyoxolan-3-yl]carbamate is unique due to the presence of the hydroxyoxolan ring, which imparts distinct chemical properties and reactivity. Compared to its analogs, it offers different hydrogen bonding capabilities and steric effects, making it suitable for specific applications in synthesis and research .
Properties
CAS No. |
1931964-25-8 |
---|---|
Molecular Formula |
C9H17NO4 |
Molecular Weight |
203.2 |
Purity |
95 |
Origin of Product |
United States |
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